OICR-9429 (N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide) is a potent and selective small molecule antagonist of the WD repeat-containing protein 5 (WDR5) - mixed-lineage leukemia 1 (MLL1) protein-protein interaction (PPI). [] It functions as a chemical probe to investigate the biological roles of WDR5 in a variety of cellular processes and disease models. [, ] OICR-9429 inhibits the interaction between WDR5 and MLL1, leading to the suppression of MLL1 methyltransferase activity. [] This disruption of the WDR5-MLL1 complex has implications for gene expression and downstream cellular pathways.
OICR-9429 was developed through structure-guided medicinal chemistry aimed at optimizing compounds that inhibit the WDR5-MLL interaction. The compound exhibits high specificity for WDR5, showing no significant binding to other human methyltransferases or a wide range of other drug targets, which is critical for minimizing off-target effects in therapeutic applications .
The synthesis of OICR-9429 involves several key steps that utilize established organic chemistry techniques. Initial steps include the formation of intermediates through nucleophilic aromatic substitution reactions, followed by reduction reactions to modify functional groups. The final product is obtained through a series of coupling reactions, including Suzuki-Miyaura cross-coupling, which allows for the construction of biaryl systems essential for maintaining affinity towards WDR5 .
The molecular structure of OICR-9429 can be described by its specific arrangement of atoms that confer its biological activity. The compound features a core structure that binds to the WIN site on WDR5, disrupting its interaction with MLL complexes. The binding affinity has been quantified with a dissociation constant (K_D) of approximately 93 nM, indicating strong interaction .
Key structural characteristics include:
OICR-9429 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions illustrate the compound's potential as a therapeutic agent by selectively targeting cancer-related pathways.
The mechanism of action for OICR-9429 involves its competitive inhibition of the WDR5-MLL interaction. By binding to the WIN site on WDR5, OICR-9429 prevents MLL from associating with WDR5, thereby inhibiting downstream transcriptional activation required for cancer cell proliferation . This mechanism has been validated through various studies demonstrating that treatment with OICR-9429 leads to reduced cell viability and promotes differentiation in AML cells expressing MLL fusion proteins.
OICR-9429 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
OICR-9429 has significant applications in cancer research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3